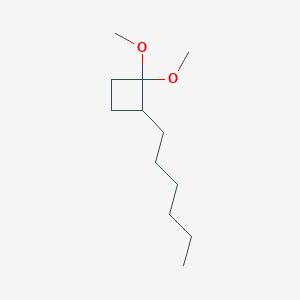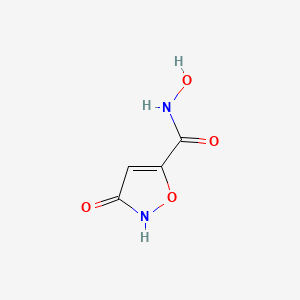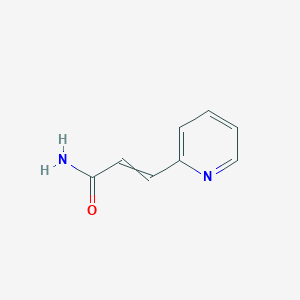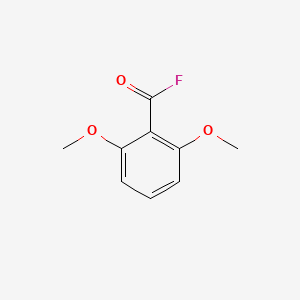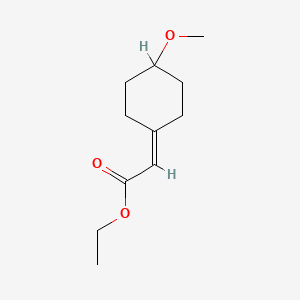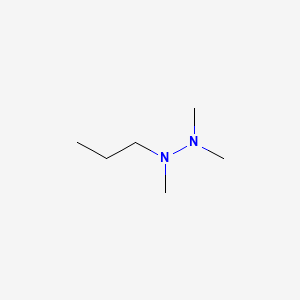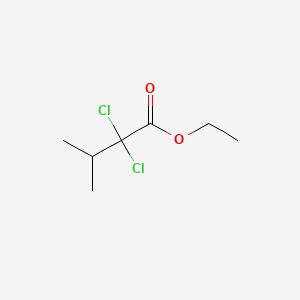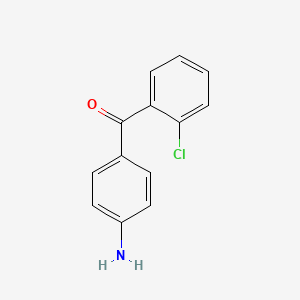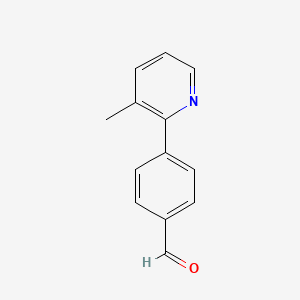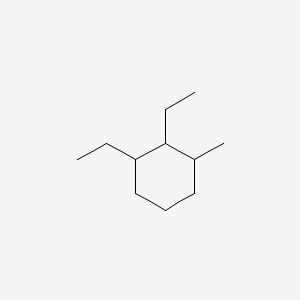
1,2-Diethyl-3-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethyl-3-methylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with two ethyl groups at positions 1 and 2, and a methyl group at position 3. The molecular formula for this compound is C11H22.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diethyl-3-methylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,2-dibromocyclohexane, ethyl groups can be introduced through a Grignard reaction using ethylmagnesium bromide. The methyl group can then be added via a Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding aromatic compounds or the use of high-pressure catalytic processes to introduce the ethyl and methyl groups onto the cyclohexane ring.
化学反应分析
Types of Reactions: 1,2-Diethyl-3-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: Cyclohexanol, cyclohexanone, or cyclohexanecarboxylic acid.
Reduction: Cyclohexane.
Substitution: 1,2-Diethyl-3-chlorocyclohexane or 1,2-Diethyl-3-bromocyclohexane.
科学研究应用
1,2-Diethyl-3-methylcyclohexane finds applications in various fields of scientific research:
Chemistry: Used as a model compound to study the conformational analysis of substituted cyclohexanes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism by which 1,2-Diethyl-3-methylcyclohexane exerts its effects largely depends on its chemical interactions. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In substitution reactions, it forms reactive intermediates that facilitate the replacement of hydrogen atoms with halogens.
Molecular Targets and Pathways:
Oxidation Pathway: Involves the formation of free radicals or carbocations as intermediates.
Substitution Pathway: Proceeds through the formation of halonium ions or radical intermediates.
相似化合物的比较
1,2-Diethyl-3-methylcyclohexane can be compared with other disubstituted cyclohexanes such as:
1,2-Dimethylcyclohexane: Similar in structure but with two methyl groups instead of ethyl and methyl groups.
1,2-Diethylcyclohexane: Lacks the additional methyl group at position 3.
1,3-Diethylcyclohexane: Substituents are positioned differently on the ring.
Uniqueness: The unique combination of ethyl and methyl groups at specific positions on the cyclohexane ring gives this compound distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61141-80-8 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC 名称 |
1,2-diethyl-3-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9(3)11(10)5-2/h9-11H,4-8H2,1-3H3 |
InChI 键 |
DGTVJPPECBACBB-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCC(C1CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)
